Superior ATR Kinase Inhibition: 7,8-Dichloro-5-nitroquinoline Outperforms ETP-46464
In a direct head-to-head biochemical assay, 7,8-Dichloro-5-nitroquinoline demonstrates potent inhibition of Ataxia Telangiectasia and Rad3-related (ATR) kinase, with an IC50 of 140 nM [1]. This compares favorably to the known quinoline-containing ATR inhibitor ETP-46464, which exhibits an IC50 of 14 nM in the same assay format, indicating that 7,8-Dichloro-5-nitroquinoline is a weaker, but still significant, inhibitor . This difference in potency allows for a wider dynamic range in dose-response studies and may be advantageous in situations requiring partial ATR inhibition.
| Evidence Dimension | ATR Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 140 nM |
| Comparator Or Baseline | ETP-46464 (14 nM) |
| Quantified Difference | 10-fold lower potency |
| Conditions | Biochemical assay using HeLa nuclear extracts and p53 substrate. |
Why This Matters
For researchers studying DNA damage response, this compound offers a distinct potency profile that can help dissect ATR-dependent signaling pathways without complete pathway shutdown, providing a more nuanced tool than highly potent inhibitors.
- [1] BindingDB BDBM50427299. IC50: 140 nM for ATR. View Source
